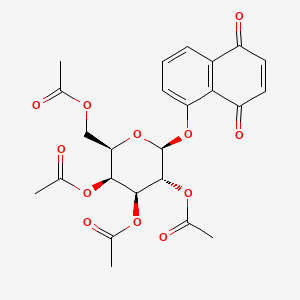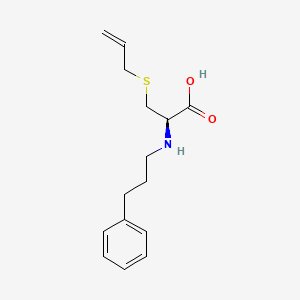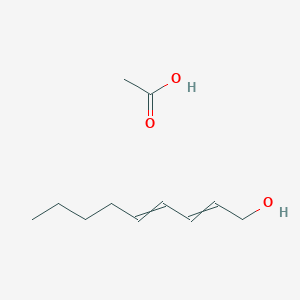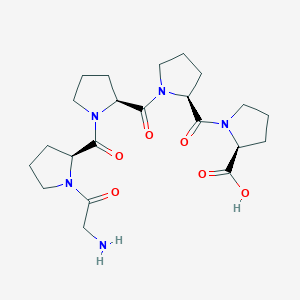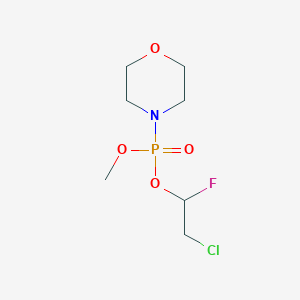
2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate is an organophosphorus compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a chloro and fluoro substituent on an ethyl group, which is further connected to a morpholine ring through a phosphonate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate typically involves the reaction of 2-chloro-1-fluoroethanol with methyl morpholin-4-ylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can help in optimizing reaction conditions and scaling up the production process efficiently.
化学反応の分析
Types of Reactions
2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions to yield corresponding phosphonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azido derivative, while oxidation with hydrogen peroxide results in the formation of phosphine oxides.
科学的研究の応用
2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphonate-based enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving dysregulated enzyme activity.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site. This inhibition can occur through covalent modification of the enzyme or by forming a stable non-covalent complex.
類似化合物との比較
Similar Compounds
- 2-Chloroethyl methyl morpholin-4-ylphosphonate
- 1-Fluoroethyl methyl morpholin-4-ylphosphonate
- 2-Bromo-1-fluoroethyl methyl morpholin-4-ylphosphonate
Uniqueness
2-Chloro-1-fluoroethyl methyl morpholin-4-ylphosphonate is unique due to the presence of both chloro and fluoro substituents, which impart distinct reactivity and stability compared to similar compounds. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and as a potent enzyme inhibitor.
特性
CAS番号 |
66372-29-0 |
|---|---|
分子式 |
C7H14ClFNO4P |
分子量 |
261.61 g/mol |
IUPAC名 |
4-[(2-chloro-1-fluoroethoxy)-methoxyphosphoryl]morpholine |
InChI |
InChI=1S/C7H14ClFNO4P/c1-12-15(11,14-7(9)6-8)10-2-4-13-5-3-10/h7H,2-6H2,1H3 |
InChIキー |
QFUQOYBDDQDVEI-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(N1CCOCC1)OC(CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


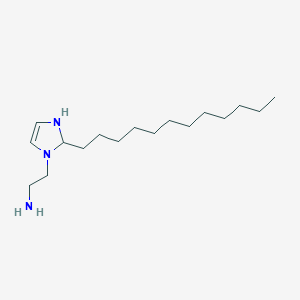




![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)

silane](/img/structure/B14472747.png)
